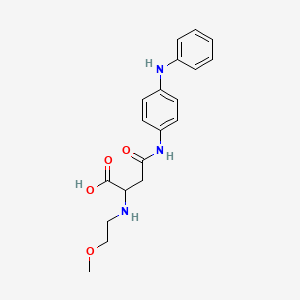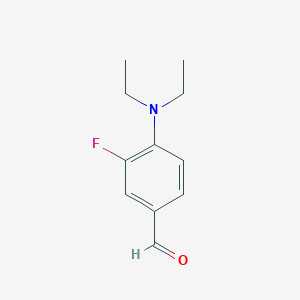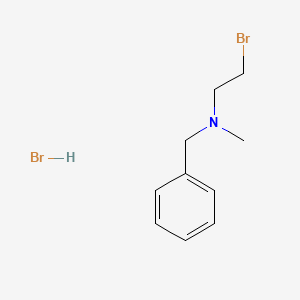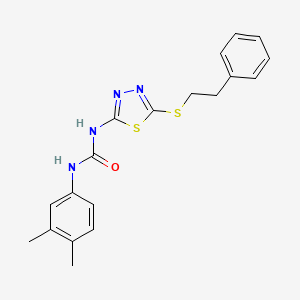
2-Ethyl-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methylcyclohexan-1-one is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis
2-Ethyl-4-methylcyclohexan-1-one is used in enantioselective synthesis processes. For instance, ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound related to this compound, is a potent attractant for the Mediterranean fruit fly and has been synthesized using an asymmetric Diels–Alder reaction (Raw & Jang, 2000).
Dielectric Relaxation Study
The compound has been studied in the context of dielectric relaxation. For example, the high-frequency relaxation process in monohydroxy alcohols, including 2-ethyl-1-hexanol, a related compound, was investigated using dielectric relaxation techniques (Murthy & Tyagi, 2002).
Miscibility of Binary Liquids
This compound has been studied for its miscibility with other liquids. For example, a dielectric relaxation study investigated the miscibility of 2-ethyl-1-hexanol with various liquids, providing insights into the compatibility and molecular interactions of these compounds (Murthy & Tyagi, 2002).
Low-Cost and Scalable Synthesis
Research has been conducted to develop practical and cost-effective methods for synthesizing cyclohexanone-related compounds. A study focused on developing a scalable synthesis route for a bifunctional building block related to this compound, utilizing inexpensive materials and simple reaction conditions (Zha et al., 2021).
Chemical Synthesis and Biological Evaluation
This compound and its derivatives have been synthesized for various biological evaluations. For example, new compounds were synthesized using a one-pot, microwave-assisted method, and these compounds were evaluated for antibacterial and antioxidant activities (Bhoi et al., 2016).
Ethylene Perception Inhibition in Agriculture
In the agricultural sector, related compounds, such as 1-methylcyclopropene, have been studied for their role in inhibiting ethylene perception in fruits and vegetables, aiding in the investigation of ethylene's role in ripening and senescence (Watkins, 2006).
Hydrogenation and Hydrogenolysis Studies
The hydrogenation of ethyl p-tolyl ether, a compound similar to this compound, has been studied over various platinum metal catalysts. This research contributes to the understanding of the hydrogenation process and its efficiency (Nishimura et al., 1972).
特性
IUPAC Name |
2-ethyl-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKNBCKXFZIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2411311.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)

![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)
![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)

![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)
